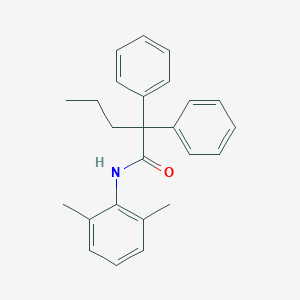
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide, also known as Dibenzylamine, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to bind to the mu-opioid receptor and the cannabinoid receptor, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It can also be toxic in high doses, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease and cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
Synthesemethoden
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee can be synthesized through the reaction of 2,6-dimethylaniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It is known to have analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
Molekularformel |
C25H27NO |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide |
InChI |
InChI=1S/C25H27NO/c1-4-18-25(21-14-7-5-8-15-21,22-16-9-6-10-17-22)24(27)26-23-19(2)12-11-13-20(23)3/h5-17H,4,18H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
HNNBWILTXOSPNW-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-methoxyphenyl)-3-{4-[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B286511.png)
![3-(methylsulfanyl)-5-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B286512.png)


![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3,3-diphenylacrylamide](/img/structure/B286519.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286523.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286525.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)
![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)